molecular formula C22H19Cl2N3O2 B12050839 4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 476482-98-1

4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B12050839
CAS No.: 476482-98-1
M. Wt: 428.3 g/mol
InChI Key: FGNAIAAWNHNLML-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyridinyl group, and a hexahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hexahydroquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydroquinoline ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using reagents like dichlorobenzene.

    Attachment of the Pyridinyl Group: The pyridinyl group is attached via a coupling reaction, typically using pyridine derivatives and suitable catalysts.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, followed by purification processes such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.

    Coupling Reactions: Coupling reactions with other aromatic compounds can be performed using catalysts like palladium or copper.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and microbial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

When compared to similar compounds, 4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

    4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Known for its role in medicinal chemistry as a calcium channel blocker.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Studied for their anti-tubercular activity.

    Triazolo[4,3-a]pyrazine derivatives: Investigated for their antibacterial properties.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

476482-98-1

Molecular Formula

C22H19Cl2N3O2

Molecular Weight

428.3 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H19Cl2N3O2/c1-12-18(22(29)27-13-5-4-10-25-11-13)19(14-6-2-7-15(23)21(14)24)20-16(26-12)8-3-9-17(20)28/h2,4-7,10-11,19,26H,3,8-9H2,1H3,(H,27,29)

InChI Key

FGNAIAAWNHNLML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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